molecular formula C21H19NO3S B11493784 7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11493784
M. Wt: 365.4 g/mol
InChI Key: YTFUXZKTOFQFDX-UHFFFAOYSA-N
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Description

7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is fused with a benzyl ether and a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves multiple steps and specific reaction conditions. One common method involves the use of an Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and reduce the reaction time .

Chemical Reactions Analysis

7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and methoxy groups.

    Cyclization: The thieno[3,2-b]pyridine core allows for cyclization reactions under specific conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

7-(3-methoxy-2-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H19NO3S/c1-24-18-9-5-8-15(20(18)25-13-14-6-3-2-4-7-14)16-12-19(23)22-17-10-11-26-21(16)17/h2-11,16H,12-13H2,1H3,(H,22,23)

InChI Key

YTFUXZKTOFQFDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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